(2-Methylpyridin-3-yl)methyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylpyridin-3-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-9(4-3-5-10-7)6-12-8(2)11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOWDQBOPHMOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyridin-3-yl)methyl acetate can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced environmental impact compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpyridin-3-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Chemical Reactions
(2-Methylpyridin-3-yl)methyl acetate can undergo various reactions, including:
- Oxidation : Converts the compound into pyridine N-oxides using oxidizing agents like hydrogen peroxide.
- Reduction : The acetate group can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
- Nucleophilic Substitution : The acetate group can be substituted with other functional groups under basic conditions.
Organic Chemistry
In organic synthesis, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored properties.
Biological Studies
The compound is also utilized in biological research to study enzyme interactions and metabolic pathways. Its role as a ligand for specific enzymes or receptors can influence biochemical activities and provide insights into cellular mechanisms.
Pharmaceutical Development
Recent studies have highlighted the potential of this compound derivatives in drug discovery. For instance, compounds derived from this structure have been investigated for their anti-thrombolytic activity and potential as inhibitors of chromatin-associated proteins like WDR5, which is relevant in cancer therapy .
Industrial Applications
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its chemical stability and reactivity make it suitable for formulating products that require precise chemical characteristics.
Case Studies
- Anti-Thrombolytic Activity Study : A series of pyridine derivatives were tested for their anti-thrombolytic properties, revealing that certain substitutions significantly enhance activity against clot formation .
- Enzyme Interaction Studies : Research focused on the inhibition of WDR5 demonstrated that this compound derivatives could effectively disrupt chromatin interactions, providing a potential avenue for cancer treatment .
Mechanism of Action
The mechanism of action of (2-Methylpyridin-3-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, influencing their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The following table compares key structural and physicochemical properties of (2-Methylpyridin-3-yl)methyl acetate with related pyridine derivatives:
Key Observations:
- Lipophilicity : The ester group in this compound confers higher lipophilicity compared to its carboxylic acid analog (2-(6-Methylpyridin-3-yl)acetic acid) , likely influencing membrane permeability and metabolic stability.
- Reactivity: Amino-substituted derivatives like (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate exhibit enhanced nucleophilicity, enabling conjugation reactions, whereas thioether-containing analogs may show greater resistance to hydrolysis.
Spectroscopic and Analytical Data
- NMR Profiles : Pyridine-based esters typically show distinct aromatic proton signals (δ 7.0–8.5 ppm) and ester carbonyl peaks (δ 165–175 ppm in ¹³C NMR). For example, tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate displays pyridine proton splitting patterns (δ 8.3–8.5 ppm) and methyl ester resonances (δ 1.2–1.5 ppm), which may align with the target compound’s spectral data.
Bioactivity Correlations
Evidence from bioactivity clustering indicates that structurally related compounds often share pharmacological profiles. For instance:
- Enzyme Inhibition : Imidazo-pyridine esters are explored as kinase inhibitors, suggesting this compound could serve as a scaffold for similar applications.
Biological Activity
(2-Methylpyridin-3-yl)methyl acetate, a pyridine derivative, has garnered attention for its biological activities and potential applications in various fields, including medicinal chemistry and agrochemicals. This compound is characterized by a methyl group at the second position and an acetate group at the third position of the pyridine ring. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as a ligand for various enzymes or receptors, thereby influencing their activity and modulating biochemical pathways. The precise molecular targets can vary based on the application context, which can include enzyme inhibition or activation, receptor modulation, and interaction with metabolic pathways.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound. For instance, it has shown promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth. A comparative analysis with other pyridine derivatives revealed that compounds with similar structures exhibited varying degrees of antimicrobial activity, suggesting structure-activity relationships that warrant further investigation .
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For example, its potency was evaluated against multiple human cancer cell lines, revealing significant cytotoxicity. The compound's structure allows for the incorporation of imaging and therapeutic radionuclides, enhancing its potential as an anticancer agent .
Toxicological Profile
The safety profile of this compound has been assessed through various toxicity studies. Reports indicate that minor exposures may lead to mild symptoms such as drowsiness or gastrointestinal discomfort but generally do not result in severe adverse effects . Long-term exposure studies are necessary to fully understand its chronic toxicity and potential health risks.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Methylpyridine | 2-Methylpyridine | Less versatile than acetate |
| 3-Methylpyridine | 3-Methylpyridine | Different reactivity |
| Pyridine-3-acetic acid | Pyridine-3-acetic acid | Different properties |
The presence of both a methyl and an acetate group on the pyridine ring in this compound distinguishes it from other similar compounds, allowing for a broader range of chemical transformations and biological activities.
Case Studies
- Antimicrobial Activity Study : In a study examining 248 monomeric alkaloids, this compound was found to exhibit good antimicrobial activity against various strains, including E. coli and C. albicans. MIC values ranged significantly depending on the specific strain tested .
- Cytotoxicity Evaluation : A detailed analysis of the cytotoxic effects on glioblastoma cell lines indicated that this compound had an LC50 value significantly lower than other tested compounds, highlighting its potential as an effective anticancer agent .
Q & A
Q. Key Considerations :
- Control reaction temperature to avoid decomposition of the pyridine ring.
- Use anhydrous conditions to minimize hydrolysis.
How can the crystal structure of this compound be resolved using X-ray crystallography?
Basic
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXT or SHELXL) is widely employed. Steps include:
Data Collection : Use a diffractometer to measure reflections.
Space Group Determination : SHELXT automates this using Laue group symmetry .
Refinement : SHELXL refines atomic positions and thermal parameters. For pyridine derivatives, anisotropic displacement parameters for the heteroaromatic ring are critical .
Q. Example Workflow :
| Step | Software/Tool | Output Metrics |
|---|---|---|
| Data Integration | SAINT | Rint < 0.05 |
| Structure Solution | SHELXT | Space Group (e.g., P2₁/c) |
| Refinement | SHELXL | R1 < 0.05 |
What challenges arise in analyzing the hydrolysis kinetics of this compound?
Advanced
Hydrolysis follows pseudo-first-order kinetics under acidic/basic conditions. Challenges include:
- pH Sensitivity : The pyridine ring’s basicity may alter local pH, affecting rate constants.
- Byproduct Interference : Degradation products (e.g., 2-methylnicotinic acid) can complicate UV-Vis or titration-based monitoring.
Methodological Solution :
Use stopped-flow NMR or HPLC to track acetate cleavage. For methyl acetate analogs, alkali titration showed first-order kinetics (Table 1) :
| Time (s) | [A]0 (mL) | [A]t (mL) | k (s<sup>-1</sup>) |
|---|---|---|---|
| 1242 | 13.47 | 12.01 | 0.0012 |
| 2745 | 13.47 | 10.11 | 0.0011 |
| 4546 | 13.47 | 8.00 | 0.0013 |
How does the 2-methylpyridin-3-yl group influence the acetate moiety’s reactivity?
Advanced
The pyridine ring exerts electronic (electron-withdrawing) and steric effects:
- Electronic Effects : Reduces electron density at the ester carbonyl, accelerating nucleophilic attack (e.g., hydrolysis).
- Steric Hindrance : The 2-methyl group may slow reactions compared to unsubstituted analogs.
Q. Comparative Data :
| Compound | Hydrolysis Rate (k, s<sup>-1</sup>) | Reference |
|---|---|---|
| Methyl acetate | 0.0012 | |
| (4-Methoxypyridin-2-yl)methyl acetate | 0.0009 |
What spectroscopic techniques are optimal for characterizing this compound?
Q. Basic
- NMR : <sup>1</sup>H NMR (δ 2.5 ppm for CH₃-pyridine; δ 4.3 ppm for CH₂OAc).
- IR : Ester C=O stretch ~1740 cm⁻¹; pyridine ring vibrations ~1600 cm⁻¹.
- MS : Molecular ion peak at m/z 165 (C₉H₁₁NO₂<sup>+</sup>) .
How can computational methods predict the stability of this compound?
Advanced
DFT calculations (e.g., Gaussian) assess:
- Thermodynamic Stability : Compare energy barriers for hydrolysis vs. methyl acetate.
- Tautomerism : Evaluate potential ring tautomerization under acidic conditions.
Q. Example Output :
| Parameter | Value (kJ/mol) |
|---|---|
| ΔGhydrolysis | 85.2 |
| ΔGtautomer | 92.7 |
What purification strategies ensure high-purity this compound?
Q. Basic
- Distillation : Fractional distillation under reduced pressure (BP ~120–130°C at 10 mmHg).
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane.
Purity Standards (adapted from methyl acetate guidelines ):
| Parameter | Specification |
|---|---|
| Purity (GC) | ≥99% |
| Water Content | ≤0.05% |
| Residual Solvent | ≤0.1% |
What catalytic systems enhance synthesis efficiency of derivatives?
Q. Advanced
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) for enantioselective transesterification.
- Metal Catalysts : Pd/C for hydrogenolysis of protecting groups.
Case Study : K₂CO₃ in acetone improved yields of ethyl 2-(pyrimidin-2-ylthio)acetate by 15% .
How should researchers handle stability concerns during storage?
Q. Basic
- Store under inert gas (N₂/Ar) at 4°C.
- Avoid exposure to moisture or strong acids/bases.
Q. Stability Data :
| Condition | Degradation (%) after 30 Days |
|---|---|
| Ambient Air | 12 |
| N₂ Atmosphere | 2 |
How to resolve contradictions in reaction yield data?
Q. Advanced
- Statistical Design : Use DoE (Design of Experiments) to identify critical variables (e.g., catalyst loading, temperature).
- Analytical Cross-Validation : Compare HPLC, GC-MS, and <sup>1</sup>H NMR data for consistency.
Q. Example Resolution :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | +20% |
| Catalyst Loading | 5 mol% | +15% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
